1-(Toluene-4-sulfonyl)piperazine
Description
Significance of Piperazine (B1678402) Scaffold in Drug Discovery and Development
The piperazine scaffold is often described as a "privileged structure" in medicinal chemistry. nih.govtandfonline.com This distinction arises from its frequent appearance in biologically active compounds across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. researchgate.netresearchgate.netnih.gov
The piperazine ring's versatility is a key attribute. tandfonline.comnih.gov Its two nitrogen atoms can be independently functionalized, allowing for the creation of a vast chemical space of derivatives. wikipedia.orgnih.gov This adaptability enables medicinal chemists to use the piperazine core as a linker to connect different pharmacophoric groups or as a central scaffold to orient substituents in a specific spatial arrangement for optimal interaction with biological targets. tandfonline.comresearchgate.net Numerous FDA-approved drugs incorporate the piperazine moiety, a testament to its broad utility in generating compounds with favorable pharmacological profiles. nih.govnih.govresearchgate.net
Below is a table of selected FDA-approved drugs containing the piperazine scaffold, illustrating its broad therapeutic applications.
| Drug Name | Therapeutic Class |
| Imatinib | Anticancer researchgate.net |
| Olaparib | Anticancer researchgate.net |
| Aripiprazole | Antipsychotic researchgate.net |
| Ciprofloxacin | Antibiotic researchgate.netwikipedia.org |
| Trazodone | Antidepressant hilarispublisher.comnih.gov |
| Cetirizine | Antihistamine google.com |
The piperazine ring, typically adopting a chair conformation, imparts specific structural and physicochemical properties to a molecule. researchgate.netresearchgate.net The presence of the two nitrogen atoms, with their distinct pKa values, allows the piperazine ring to be protonated at physiological pH, which can significantly enhance aqueous solubility and bioavailability—critical parameters for drug efficacy. wikipedia.orgnih.gov The conformational flexibility of the piperazine ring can be modulated by substituents or by incorporating it into more rigid polycyclic systems, allowing for fine-tuning of the molecule's three-dimensional shape to fit a specific biological target. tandfonline.comnih.gov
Overview of 1-(Toluene-4-sulfonyl)piperazine as a Core Structure for Derivative Synthesis
This compound serves as a readily available and versatile building block in organic synthesis. researchgate.netscbt.com The presence of the tosyl group on one of the piperazine nitrogens effectively "protects" it, allowing for selective functionalization of the second, unsubstituted nitrogen atom. This secondary amine is a nucleophilic site that can readily participate in a variety of chemical reactions, including N-arylation, N-alkylation, and amide bond formation. nih.govwikipedia.org
For example, the synthesis of 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine is achieved through the reaction of this compound with a suitable benzhydryl halide. researchgate.net Similarly, a wide range of derivatives can be prepared by reacting this compound with various electrophiles, leading to the generation of large libraries of compounds for biological screening. nih.gov This straightforward reactivity makes it a cornerstone for constructing more complex molecules with desired pharmacological properties. researchgate.net
Research Trajectories and Therapeutic Relevance of Piperazine Sulfonamides
The combination of the piperazine scaffold and the sulfonamide functional group has given rise to a class of compounds with significant therapeutic relevance. hilarispublisher.comtandfonline.com Research into piperazine sulfonamides has explored a wide spectrum of biological activities.
These compounds have been investigated for their potential as:
Antimicrobial agents: Sulfonamides were among the first effective antibacterial drugs, and their combination with the piperazine moiety has led to the development of new derivatives with activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comnih.govnih.gov
Anticancer agents: The piperazine sulfonamide framework has been incorporated into molecules designed as inhibitors of key enzymes in cancer progression, such as HIV protease inhibitors. researchgate.netosti.gov
Enzyme inhibitors: This class of compounds has shown inhibitory activity against various enzymes, including carbonic anhydrase and matrix metalloproteinases. tandfonline.comnih.gov
Central Nervous System (CNS) agents: Piperazine derivatives are well-known for their activity in the CNS, and sulfonamide derivatives have been explored for applications in treating neurological and psychiatric disorders. nih.govresearchgate.net
The table below summarizes some of the researched biological activities of piperazine sulfonamide derivatives.
| Biological Activity | Therapeutic Area |
| Antibacterial | Infectious Diseases tandfonline.comnih.gov |
| Antifungal | Infectious Diseases researchgate.net |
| Antiviral (e.g., HIV Protease Inhibition) | Infectious Diseases osti.gov |
| Anticancer | Oncology researchgate.net |
| Anti-inflammatory | Inflammatory Diseases researchgate.net |
| Enzyme Inhibition (e.g., Carbonic Anhydrase) | Various tandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFDYFUMWJSVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351591 | |
| Record name | 1-(toluene-4-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27106-51-0 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27106-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(toluene-4-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27106-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1 Toluene 4 Sulfonyl Piperazine and Its Derivatives
Direct Synthesis Approaches to 1-(Toluene-4-sulfonyl)piperazine
The most straightforward method for the preparation of this compound involves the direct reaction of piperazine (B1678402) with a suitable sulfonylating agent.
Condensation Reactions with p-Toluenesulfonyl Chloride
The condensation of piperazine with p-toluenesulfonyl chloride is a widely employed method for the synthesis of the title compound. researchgate.netresearchgate.net This reaction is typically carried out in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. researchgate.netresearchgate.net The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.
A general procedure involves dissolving piperazine in a dry solvent and cooling the mixture before the dropwise addition of p-toluenesulfonyl chloride. researchgate.net The reaction is often stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography. researchgate.net The product, this compound, is then isolated and purified. The melting point of the synthesized compound has been reported to be in the range of 97-100°C. chemsrc.com
| Reactants | Reagents & Conditions | Product | Reference |
| Diphenyl(piperidin-4-yl)methanol, p-Toluenesulfonyl chloride | Triethylamine, Methylene (B1212753) dichloromethane, Room temperature, 4 hours | [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217) | researchgate.net |
| Piperazine, p-Toluenesulfonyl chloride | Triethylamine, Dichloromethane | This compound | researchgate.net |
General Strategies for Piperazine Sulfonamide Derivative Synthesis
A variety of synthetic strategies have been developed for the synthesis of diverse piperazine sulfonamide derivatives, which are crucial for structure-activity relationship (SAR) studies in drug discovery.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of piperazine sulfonamide synthesis, allowing for the introduction of various substituents on the piperazine ring.
The reaction of a piperazine derivative with a substituted sulfonyl chloride is a common and versatile method for synthesizing a wide array of piperazine sulfonamides. tandfonline.com This nucleophilic substitution reaction allows for the introduction of diverse aryl or alkyl sulfonyl groups onto the piperazine nitrogen. The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane, to yield the desired sulfonamide in good yields. tandfonline.com This method has been successfully applied to synthesize series of novel 1-benzhydryl-piperazine sulfonamide derivatives. tandfonline.com
Researchers have also explored more environmentally friendly conditions, such as microwave-assisted solvent-free and catalyst-free methods for the sulfonylation of amines, which can provide excellent yields in shorter reaction times. researchgate.net The use of catalysts like indium metal has also been shown to be effective for the synthesis of sulfonamides from sulfonyl chlorides and amines, including sterically hindered ones. researchgate.net
| Piperazine Derivative | Sulfonyl Chloride | Product Class | Reference |
| 1-Benzhydryl-piperazine | Various substituted aromatic sulfonyl chlorides | 1-Benzhydryl-piperazine sulfonamides | tandfonline.com |
| General Amines | p-Toluenesulfonyl chloride | Sulfonamides | researchgate.net |
Palladium-catalyzed coupling reactions have emerged as powerful tools for the synthesis of substituted piperazines and their derivatives. acs.orgnih.gov These methods offer a modular approach to construct complex piperazine scaffolds. For instance, palladium-catalyzed carboamination reactions between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives can generate enantiomerically enriched cis-2,6-disubstituted piperazines. nih.gov This strategy allows for the modular construction of piperazines with diverse substituents at various positions of the ring. nih.gov
Another innovative palladium-catalyzed method involves the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, including tosylated ethylenediamine derivatives. acs.orgnih.gov This process proceeds under mild conditions and provides highly substituted piperazine compounds in excellent yields with high stereo- and regiochemical control. acs.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
| Aryl or Alkenyl Halides | Substituted Ethylenediamine Derivatives | Pd(0) complex (e.g., from Pd2(dba)3 and P(2-furyl)3) | Substituted Piperazines | nih.gov |
| Propargyl Carbonates | Bis-nitrogen Nucleophiles (e.g., tosylated ethylenediamine) | Pd(0) and Phosphine Ligand (e.g., DPEphos) | Highly Substituted Piperazines | acs.orgnih.gov |
Multi-component Reactions for Novel Derivatives
Multi-component reactions (MCRs) offer an efficient pathway to generate molecular diversity from simple starting materials in a single step. The split-Ugi reaction, a modified four-component protocol, has been successfully applied to the synthesis of 1,4-disubstituted piperazine-based compounds. nih.gov This reaction allows for the regiochemical desymmetrization of the piperazine core by acylating one nitrogen atom and alkylating the other in a one-pot procedure, eliminating the need for protecting groups. nih.gov This strategy has proven valuable in generating libraries of piperazine derivatives for biological screening. nih.gov
Click Chemistry Approaches for Hybrid Structures
Click chemistry, a concept introduced by K.B. Sharpless, refers to reactions that are high in yield, create minimal byproducts, and are simple to perform. google.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to connect two different molecular fragments. google.com This methodology is a powerful tool for creating hybrid molecules, and it has been used to generate libraries of compounds for drug discovery and to synthesize inhibitors for various biological targets, including Mycobacterium tuberculosis and SARS-CoV-2 3CL pro. nih.govnih.gov
While direct synthesis of this compound via click chemistry is not its primary route, the methodology is highly relevant for creating complex hybrid structures from it. By functionalizing this compound with either an alkyne or an azide (B81097) group, it can be "clicked" onto a vast array of other molecules. For instance, an alkyne-tagged derivative could be reacted with various azide-containing fragments to rapidly build a library of novel triazole-containing piperazine sulfonamides. google.com This approach allows for the modular construction of complex derivatives for screening in medicinal chemistry. nih.gov
Grignard Reagent Additions and Oxidations in Piperazine Synthesis
Grignard reagents are powerful nucleophiles used extensively in forming carbon-carbon bonds. Their application in heterocyclic chemistry provides a robust method for synthesizing substituted piperazines, the core of the title compound. One notable strategy involves the reaction of Grignard reagents with pyrazine (B50134) N-oxides. researchgate.net This approach can lead to the one-pot synthesis of N-Boc-protected N-hydroxy-substituted piperazines in good yields. oakwoodchemical.com
A developed methodology demonstrates that various Grignard reagents can be added regioselectively to N-acylpyrazinium salts, which are formed from pyrazines. oakwoodchemical.com This addition yields substituted 1,2-dihydropyrazines, which can then be converted into substituted Δ⁵-2-oxopiperazines under acidic conditions. oakwoodchemical.com Furthermore, a one-pot procedure using Grignard reagents with pyrazine N-oxides at low temperatures (-78 °C), followed by reduction and protection, yields protected piperazines that can be selectively modified. researchgate.net These methods highlight the utility of Grignard additions for constructing the foundational piperazine ring, which can then be functionalized, for example, by sulfonylation to produce this compound.
Acylation Reactions for Sulfonamide Derivatives
The most direct and common method for synthesizing this compound is the acylation of piperazine with a sulfonyl chloride. This reaction forms the stable sulfonamide bond. Specifically, piperazine is reacted with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
This method is a cornerstone for creating benzene (B151609) sulfonamide-piperazine hybrids. nih.gov The reaction is robust and allows for the synthesis of a variety of derivatives by starting with substituted piperazines or different sulfonyl chlorides. nih.gov For example, a series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized through the nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides. nih.gov
| Reactants | Reagents/Conditions | Product |
| Piperazine, p-Toluenesulfonyl Chloride | Base (e.g., Triethylamine, NaOH), Solvent (e.g., Dichloromethane, Water) | This compound |
| 1-Benzhydryl-piperazine, Sulfonyl Chlorides | Nucleophilic Substitution | 1-Benzhydryl-sulfonyl-piperazine derivatives |
Utilization of this compound as a Building Block in Complex Molecule Synthesis
This compound is frequently used as a heterocyclic building block in the synthesis of more complex and biologically active molecules. researchgate.net Its pre-formed sulfonamide-piperazine structure provides a reliable and rigid scaffold that can be elaborated upon. The tosyl group serves as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen atom.
Role as a Nucleophile in Palladium-Catalyzed 1,4-syn-Addition
A significant application of this compound is its role as a nitrogen-based nucleophile in palladium-catalyzed reactions. Researchers have developed an innovative strategy for the 1,4-syn-addition to cyclic 1,3-dienes that employs this compound.
In this reaction, a hybrid palladium-catalyzed radical-polar crossover mechanism is proposed to be crucial for achieving high diastereoselectivity (dr > 20:1). The process involves the generation of a carbon radical and a Pd(I) species. The nucleophile, this compound, ultimately attacks a carbon atom to form the final syn-addition product under mild conditions.
Reaction Conditions for Palladium-Catalyzed 1,4-syn-Addition
| Component | Details |
|---|---|
| Nucleophile | This compound |
| Catalyst | 10 mol % Pd(PPh₃)₄ |
| Solvent | DMSO |
| Temperature | 25 °C |
| Other Conditions | 460 nm (10 W) light, 20 h |
Table based on data from a study on selective 1,4-syn-addition to cyclic 1,3-dienes.
Synthesis of Specific Biologically Active Molecules
The utility of this compound as a building block is demonstrated in the synthesis of various biologically active compounds.
The palladium-catalyzed 1,4-syn-addition method has been applied to the efficient synthesis of a TRPV6 inhibitor and a CFTR modulator. Additionally, literature points to the use of this compound in the synthesis and SAR (Structure-Activity Relationship) studies of 1,4-benzoxazine MenB inhibitors, which are being investigated as novel antibacterial agents against Mycobacterium tuberculosis.
Based on a thorough review of the available scientific literature, no studies were found that describe the use of this compound as a building block or reagent in the chemical synthesis of Epidermal Growth Factor (EGF). While various piperazine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), their role is in modulating the biological pathway, not in the synthesis of the EGF protein itself. The total synthesis of a complex polypeptide like EGF is typically achieved through peptide synthesis methodologies, which assemble amino acids into a specific sequence.
CFTR Modulators and TRPV6 Inhibitors
The strategic incorporation of the this compound scaffold into molecules targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Transient Receptor Potential Vanilloid 6 (TRPV6) channel highlights its versatility in medicinal chemistry. While the development of derivatives for these two distinct targets addresses different pathological conditions, the underlying synthetic approaches leverage the chemical properties of the tosyl-piperazine moiety.
Extensive literature searches did not yield specific examples of this compound derivatives being investigated as CFTR modulators. The field of CFTR modulator discovery is broad, with a focus on various chemical scaffolds that can correct the misfolding of the CFTR protein or potentiate its channel function. nih.govnih.govmdpi.comnih.gov Current successful CFTR modulators, such as those in the tezacaftor/ivacaftor combination, have complex, polycyclic structures. nih.gov The research is continually evolving, with novel molecular frameworks, including macrocyclic 1,3,4-oxadiazoles, being explored. nih.gov While piperazine-containing compounds are prevalent in medicinal chemistry, the specific application of the 1-tosylpiperazine core in published CFTR modulator research appears limited.
In contrast, the development of piperazine-containing compounds as TRPV6 inhibitors is well-documented, with a particular focus on (4-phenylcyclohexyl)piperazine derivatives (PCHPDs). nih.gov These compounds have emerged as potent and selective blockers of the TRPV6 channel, which is a significant target in oncology due to its role in calcium homeostasis and its overexpression in various cancers. nih.govcolumbia.edu
The synthesis of PCHPDs, a class of potent TRPV6 inhibitors, involves a multi-step sequence that constructs the key phenylcyclohexylpiperazine core. nih.gov A representative synthetic route is outlined below:
Scheme 1: Synthesis of a (4-phenylcyclohexyl)piperazine Derivative
A key step in this synthesis is the reductive amination of the 4-(m-tolyl)cyclohexan-1-one intermediate with a substituted piperazine. nih.gov This reaction establishes the crucial link between the cyclohexyl ring and the piperazine moiety. The synthesis of the cyclohexanone (B45756) intermediate itself begins with a Grignard reaction between 1-bromo-3-methylbenzene and 1,4-cyclohexanedione (B43130) monoethylene acetal, followed by a series of transformations to yield the desired ketone. nih.gov
The following table details a specific example of a synthesized PCHPD derivative, Br-cis-22a, and its biological activity.
Table 1: Example of a Synthesized (4-phenylcyclohexyl)piperazine Derivative and its TRPV6 Inhibitory Activity
| Compound | Structure | Synthetic Precursors | Biological Activity (TRPV6 Inhibition) | Reference |
| Br-cis-22a | ![]() | 4-(m-tolyl)cyclohexan-1-one, 1-(5-bromopyridin-3-yl)piperazine | Potent and selective inhibitor | nih.gov |
The structure provided is a representative illustration based on the synthetic description.
Researchers have elucidated the mechanism of action for these PCHPDs, demonstrating that they act as direct blockers of the TRPV6 ion channel pore. nih.govnih.gov This inactivation-mimicking block is highly selective and potent, offering a promising avenue for the development of anticancer therapeutics. nih.govcolumbia.edu The structural insights gained from X-ray crystallography and cryo-electron microscopy have been instrumental in understanding how these piperazine derivatives bind to and inhibit the TRPV6 channel. nih.gov
Structural Characterization and Conformational Analysis
X-ray Crystallographic Studies of 1-(Toluene-4-sulfonyl)piperazine Derivatives
X-ray crystallography provides definitive insights into the solid-state structure of molecules, offering precise data on bond lengths, bond angles, and intermolecular interactions. Studies on derivatives of this compound have revealed key structural features.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol | Triclinic | P1 | researchgate.net |
| [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217) | Monoclinic | P21/c | researchgate.net |
In the vast majority of its derivatives, the six-membered piperazine (B1678402) ring adopts a stable chair conformation. researchgate.netnih.gov This conformation minimizes steric strain and torsional strain by positioning the substituents on the nitrogen atoms in equatorial or axial positions. Crystal structure analyses of compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol confirm that the central piperazine ring exists in a chair conformation. researchgate.netnih.gov Similarly, the related piperidine (B6355638) ring in [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol also shows a distinct chair conformation. researchgate.net
The crystal packing of this compound derivatives is significantly influenced by intermolecular hydrogen bonds. The sulfonamide oxygen atoms are effective hydrogen bond acceptors. nih.gov In structures containing a free N-H group on the piperazine ring or other functional groups, N–H···O hydrogen bonds are commonly observed, often forming extensive networks like chains or dimers that stabilize the crystal lattice. nih.govmdpi.com
Weaker C–H···O and other types of hydrogen bonds also play a crucial role in the molecular packing. researchgate.net For instance, in the crystal structure of a fluorinated piperazine derivative, the packing is stabilized by intermolecular hydrogen bonds involving the fluorine and sulfur atoms as acceptors (C–H···F and C–H···S). researchgate.net These interactions collectively dictate the final three-dimensional architecture of the molecules in the crystal.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structure of molecules in solution and for confirming their identity. NMR spectroscopy is particularly powerful for characterizing this compound.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
In the ¹H NMR spectrum of this compound and its derivatives, characteristic signals can be observed.
Tosyl Group: The aromatic protons of the toluene (B28343) ring typically appear as two doublets in the range of δ 7.3-7.8 ppm. rsc.orgrsc.org The methyl group (CH₃) on the toluene ring gives rise to a sharp singlet at approximately δ 2.3-2.5 ppm. rsc.orgrsc.org
Piperazine Ring: The protons on the piperazine ring appear as multiplets. The protons on the carbons attached to the sulfonyl group are typically found further downfield compared to the protons on the carbons attached to the secondary amine. For unsubstituted piperazine, the protons appear as a singlet around δ 2.67 ppm. chemicalbook.com In tosylated derivatives, these signals are split and shifted. For example, in 2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole, the piperidine protons appear as complex multiplets between δ 1.92 and 3.73 ppm. rsc.org
In the ¹³C NMR spectrum, the signals for the carbon atoms are also distinctive.
Tosyl Group: The aromatic carbons of the tosyl group show signals in the aromatic region (δ 127-144 ppm). rsc.org The methyl carbon provides a signal around δ 21.5 ppm. rsc.org
Piperazine Ring: The carbon atoms of the piperazine ring typically resonate in the range of δ 45-55 ppm. For the parent piperazine molecule, the signal appears at δ 47.7 ppm. chemicalbook.com The attachment of the electron-withdrawing sulfonyl group shifts the signal of the adjacent carbons downfield.
The following table summarizes the typical chemical shift ranges observed for this compound derivatives.
| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Tosyl (Aromatic) | ¹H | 7.3 - 7.8 (2d) | rsc.orgrsc.org |
| ¹³C | 127 - 145 | rsc.org | |
| Tosyl (Methyl) | ¹H | 2.3 - 2.5 (s) | rsc.orgrsc.org |
| ¹³C | ~21.5 | rsc.org | |
| Piperazine Ring | ¹H | ~2.8 - 3.8 (m) | rsc.org |
| ¹³C | ~45 - 55 | rsc.orgchemicalbook.com |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural components: the toluenesulfonyl group and the piperazine ring.
The analysis of the spectrum reveals distinct peaks corresponding to the stretching and bending vibrations of specific bonds within the molecule. The sulfonamide group (SO₂-N) is identified by strong asymmetric and symmetric stretching vibrations of the S=O bonds. Typically, these appear in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The presence of a tosylated compound is further suggested by bands corresponding to S=O vibrations, which have been observed at approximately 1398 cm⁻¹ and 1175 cm⁻¹. researchgate.net
The piperazine ring contributes several characteristic signals. The N-H stretching vibration of the secondary amine in the piperazine ring is typically observed as a medium-intensity band in the 3350-3250 cm⁻¹ region. The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups in the piperazine ring and the methyl (-CH₃) group on the toluene ring are found in the 3000-2800 cm⁻¹ range. researchgate.netchemicalbook.com Specifically, aliphatic C-H stretching bands are noted around 2936 and 2851 cm⁻¹. researchgate.net The C-N stretching vibrations within the piperazine ring usually appear in the 1250-1020 cm⁻¹ region. chemicalbook.com
The aromatic toluene moiety is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically produce bands in the 1600-1450 cm⁻¹ range.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Piperazine N-H | Stretching | 3350 - 3250 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Sulfonamide S=O | Asymmetric Stretching | 1350 - 1300 |
| Sulfonamide S=O | Symmetric Stretching | 1180 - 1160 |
| C-N | Stretching | 1250 - 1020 |
Mass Spectrometry (LC/MS, ESI-MS, HRMS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₆N₂O₂S, the theoretical monoisotopic mass is approximately 240.0932 g/mol . lookchem.comchemsrc.com High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the molecular formula.
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be detected as its protonated molecular ion [M+H]⁺, with a measured mass-to-charge ratio (m/z) of approximately 241.1010.
The fragmentation of this compound under mass spectrometry conditions provides valuable structural insights. The bond between the piperazine ring and the sulfonyl group is a likely point of cleavage. Common fragmentation patterns for piperazine designer drugs and sulfonates have been studied and provide a basis for predicting the fragmentation of the title compound. One of the primary fragmentations involves the cleavage of the piperazine ring itself. Another significant fragmentation pathway for compounds containing a p-toluene sulfonate group is the loss of sulfur dioxide (SO₂).
Key expected fragments include:
The tosyl cation (m/z 155): Resulting from the cleavage of the S-N bond, this fragment corresponds to [CH₃C₆H₄SO₂]⁺.
The piperazine fragment (m/z 85): This fragment, [C₄H₉N₂]⁺, arises from the loss of the toluenesulfonyl group.
The tropylium (B1234903) ion (m/z 91): A common fragment in molecules containing a toluene group, corresponding to [C₇H₇]⁺.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Proposed Fragment | Molecular Formula of Fragment | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₁H₁₇N₂O₂S]⁺ | 241.10 |
| [M-SO₂]⁺ | [C₁₁H₁₇N₂]⁺ | 177.14 |
| Tosyl cation | [C₇H₇O₂S]⁺ | 155.02 |
| Tropylium ion | [C₇H₇]⁺ | 91.05 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. For this compound, this is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, nitrogen gas, and sulfur dioxide) are collected and measured.
The theoretical elemental composition is calculated from the molecular formula, C₁₁H₁₆N₂O₂S (Molecular Weight: 240.33 g/mol ). chemsrc.comscbt.com Comparing the experimentally determined percentages with the theoretical values serves as a crucial verification of the compound's purity and empirical formula.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 54.98 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.71 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.66 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.31 |
| Sulfur | S | 32.06 | 1 | 32.06 | 13.34 |
| Total | | | | 240.321 | 100.00 |
Biological Activity and Pharmacological Investigations of Piperazine Sulfonamide Derivatives
Broad Spectrum Biological Activities of Piperazine (B1678402) Derivatives
The piperazine nucleus is considered a "privileged structure" in drug discovery, appearing in a vast array of medications with activities spanning from anticancer and antimicrobial to antiviral and anti-inflammatory roles. nih.gov Similarly, sulfonamides were among the first effective chemotherapeutic agents used to treat bacterial infections and continue to be a cornerstone in the development of drugs targeting various diseases. nih.gov The combination of these two moieties in piperazine sulfonamide derivatives has led to intensive research, revealing a wide spectrum of pharmacological activities. nih.gov
Piperazine sulfonamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. unina.it
The antiproliferative effects of piperazine sulfonamides and related compounds have been documented across several cancer cell lines. For instance, certain arylpiperazine derivatives have been investigated for their activity against the prostate cancer (PC-3) cell line. mdpi.com In-silico studies of these derivatives against the androgen receptor have provided a basis for designing more potent anti-prostate cancer compounds. mdpi.com
Research on other sulfonamide derivatives has shown dose-dependent cytotoxicity against the human glioblastoma cell line MG-U87. nih.gov Similarly, novel vindoline-piperazine conjugates have shown high efficacy against the MDA-MB-231 triple-negative breast cancer cell line. researchgate.net Other piperazine derivatives have also shown cytotoxicity against the MCF-7 breast adenocarcinoma cell line. nih.gov
Studies on related structures, such as piperazine-based pyridine (B92270) sulfonamides, have indicated antitumor activity against ovarian cancer cell lines like OVCAR-4. nih.gov Furthermore, benzenesulphonohydrazide derivatives have been evaluated for their antiproliferative activity against the human liver cancer cell line (HepG2), with some compounds showing significant cytotoxicity. nih.gov
| Cell Line | Cancer Type | Compound Class Studied | Key Findings | Citations |
| MDA-MB-231 | Triple-Negative Breast Cancer | Vindoline-piperazine conjugates | High efficacy and significant growth inhibition observed. | researchgate.net |
| U87 | Glioblastoma | Sulfonamide derivatives | Dose-dependent cytotoxicity demonstrated. | nih.gov |
| OVCAR-4 | Ovarian Cancer | Piperazine-based pyridine sulfonamides | Showed notable antitumor activity. | nih.gov |
| MCF-7 | Breast Adenocarcinoma | 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | Compounds exhibited cytotoxic activity. | nih.gov |
| HepG2 | Liver Cancer | Benzenesulphonohydrazide derivatives | Compounds showed significant antiproliferative potential. | nih.gov |
| PC3 | Prostate Cancer | Arylpiperazine derivatives | Activity investigated through QSAR and molecular docking studies. | mdpi.com |
The mechanisms behind the anticancer activity of sulfonamides can involve interaction with fundamental cellular components. Research has shown that certain sulfonamide derivatives are effective DNA binders. nih.gov Studies using various analytical techniques have confirmed that these compounds can interact with DNA through a combination of intercalation and groove binding. nih.gov This interaction can disrupt DNA replication and other cellular processes, contributing to their anticancer effects. nih.gov
Survivin, a protein that inhibits apoptosis (programmed cell death) and is overexpressed in many cancers, is another key target in cancer therapy. researchgate.net While computational docking studies have explored the potential of piperine (B192125) (an alkaloid, not a piperazine derivative) to interact with and inhibit Survivin, direct research linking piperazine sulfonamides specifically to Survivin inhibition is not yet prominent in the literature. researchgate.net
Antimicrobial/Antibacterial/Antifungal Activity
Derivatives of piperazine sulfonamide have been extensively studied for their antimicrobial properties. These compounds have shown efficacy against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. nih.gov
A significant area of research has focused on the activity of piperazine sulfonamides against multidrug-resistant Gram-negative bacteria, which pose a major public health threat. Derivatives have demonstrated potent antibiotic activity against wild-type Enterobacterales, including Klebsiella pneumoniae and Escherichia coli. Some advanced pyridinyl sulfonyl piperazine compounds have been shown to be bactericidal, significantly reducing bacterial viability within hours of exposure. For example, the compound JH-LPH-107 displayed potent activity against both K. pneumoniae and E. coli.
A primary mechanism for the antibacterial action of sulfonyl piperazine derivatives against Gram-negative bacteria is the inhibition of the LpxH enzyme. nih.gov LpxH (UDP-2,3-diacylglucosamine pyrophosphate hydrolase) is an essential enzyme in the biosynthetic pathway of lipid A, a critical component of the outer membrane of most Gram-negative bacteria. nih.gov By inhibiting LpxH, these compounds disrupt the formation of the bacterial outer membrane, leading to cell death. nih.gov
A small molecule LpxH inhibitor with a sulfonyl piperazine scaffold, known as AZ1, was identified as having antibiotic activity against efflux-deficient E. coli. nih.gov This discovery has spurred the development of more potent second-generation analogs. nih.gov For example, derivatives JH-LPH-106 and JH-LPH-107 were developed and showed dramatically enhanced inhibition of E. coli and K. pneumoniae LpxH enzymes, with Ki values in the nanomolar range.
| Compound/Series | Target Organism(s) | Mechanism of Action | Key Findings | Citations |
| AZ1 and derivatives | K. pneumoniae, E. coli | LpxH Inhibition | Found to have antibiotic activity, leading to the design of more potent analogs. | nih.gov |
| JH-LPH-107 | K. pneumoniae, E. coli | LpxH Inhibition | Exhibits potent, bactericidal activity against wild-type strains with a low rate of spontaneous resistance. | |
| Pyridinyl sulfonyl piperazines | Enterobacterales | LpxH Inhibition | Incorporation of a pyridine ring significantly boosts LpxH inhibition and antibiotic activity. |
Anti-inflammatory Properties
Piperazine derivatives have been investigated for their potential to combat inflammation. Studies have shown that certain derivatives can reduce edema and inflammatory markers. For instance, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated anti-inflammatory effects by reducing paw edema induced by carrageenan. nih.gov This compound was also found to decrease cell migration and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in pleural exudate. nih.gov
In another study, methyl salicylate (B1505791) derivatives bearing a piperazine moiety were synthesized and evaluated for their in vivo anti-inflammatory activities against xylol-induced ear edema and carrageenan-induced paw edema in mice. mdpi.com The results indicated that most of these compounds exhibited favorable anti-inflammatory activity compared to aspirin. mdpi.com Similarly, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) was shown to reduce paw edema in the carrageenan test and decrease both cell migration and protein exudation in a pleurisy test. nih.gov
Further research into 1,4-disubstituted piperazine derivatives revealed that some compounds, when tested in a carrageenan-induced rat paw edema model, showed potent anti-inflammatory activity. scilit.comresearchgate.net The development of a salt of piperine with toluene (B28343) sulfonic acid has also been explored, with results showing improved anti-inflammatory effects compared to piperine alone. mdpi.com
Table 1: Anti-inflammatory Activity of Piperazine Derivatives
| Compound/Derivative | Model | Key Findings | Reference(s) |
|---|---|---|---|
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and levels of TNF-α and IL-1β. | nih.gov |
| Methyl salicylate derivatives with piperazine moiety | Xylol-induced ear edema and carrageenan-induced paw edema | Favorable anti-inflammatory activity compared to aspirin. | mdpi.com |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and protein exudation. | nih.gov |
| 1,4-disubstituted piperazine derivatives | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity observed for some derivatives. | scilit.comresearchgate.net |
| Piperine-Toluene Sulfonic Acid Salt | Not specified | Enhanced anti-inflammatory effects compared to piperine. | mdpi.com |
Antidiabetic Activity (e.g., α-Amylase Inhibition)
The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus. Phenylsulfonyl piperazine derivatives have demonstrated notable α-amylase inhibitory capacity. cumhuriyet.edu.tr In one study, a series of these derivatives were synthesized, with one compound showing a more substantial inhibitory percentage (80.61±0.62) than the standard drug acarbose (B1664774) (78.81±0.02). cumhuriyet.edu.tr Molecular docking studies supported this finding, indicating strong binding interactions with the enzyme's active site. cumhuriyet.edu.tr
Other research has explored a novel piperidine (B6355638) derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, which exhibited a high inhibitory activity of 97.30% against the α-amylase enzyme, significantly greater than acarbose at 61.66%. nih.gov Furthermore, a study on rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] revealed good α-amylase inhibition, with IC50 values ranging from 1.49 ± 0.10 to 3.06 ± 0.17 µM, comparable to acarbose (IC50 = 1.56 µM). nih.gov The natural compounds capsaicin (B1668287) and piperine have also been investigated, showing significant α-amylase and α-glucosidase inhibitory effects. nih.gov
Table 2: α-Amylase Inhibitory Activity of Piperazine and Related Derivatives
| Compound/Derivative | Inhibition | IC50 Value | Reference(s) |
|---|---|---|---|
| Phenylsulfonyl piperazine derivative (compound 4) | 80.61 ± 0.62% | Not specified | cumhuriyet.edu.tr |
| Acarbose (standard) | 78.81 ± 0.02% | 1.56 µM / Not specified | cumhuriyet.edu.trnih.gov |
| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | 97.30% | Not specified | nih.gov |
| Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] | Good | 1.49 ± 0.10 to 3.06 ± 0.17 µM | nih.gov |
| Piperine | High | 105 µg/mL | nih.gov |
Activities in Central Nervous System (CNS) Disorders
Piperazine sulfonamide derivatives have been a focal point of research for the treatment of various CNS disorders due to their ability to interact with key neurotransmitter systems. silae.it
Glycine (B1666218) is a crucial neurotransmitter, and its extracellular concentrations are regulated by glycine transporters, GlyT-1 and GlyT-2. nih.gov The inhibition of GlyT-1 is a promising approach for treating CNS disorders like schizophrenia. nih.govresearchgate.net Researchers have developed N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1. nih.govtees.ac.uk Through structure-activity relationship studies, potent and selective leads were identified. researchgate.netnih.gov One such analogue, (+)-67, demonstrated robust in vivo activity by significantly increasing extracellular glycine levels in the medial prefrontal cortex. researchgate.netnih.gov Boehringer Ingelheim has also patented piperazine derivatives as potent GlyT-1 inhibitors, with one compound showing an IC50 of 1 nM in inhibiting [3H]-glycine uptake. bioworld.com
The dopamine (B1211576) D4 receptor is a target for treating conditions like glioblastoma. nih.gov Starting from a 4-phenylpiperazine lead compound, new ligands with high affinity and selectivity for the D4 receptor have been discovered. nih.gov One D4 receptor antagonist, compound 24, exhibited very high affinity and selectivity over D2 and D3 receptors. nih.gov These antagonists have been shown to decrease the viability of glioblastoma cell lines. nih.gov Other research has also focused on developing benzamide (B126) derivatives as dopamine D4 receptor antagonists. nih.gov
The dopamine transporter is a key regulator of dopamine levels in the synapse, and its inhibition can have therapeutic effects. A series of diphenyl piperazine derivatives were synthesized and showed significant dopamine transporter binding affinities, with IC50 values below 30 nM. nih.gov One compound from this series, when administered to rats, led to a dose-dependent increase in extracellular dopamine levels in the striatum that was greater than that induced by the known inhibitor GBR12909. nih.gov Additionally, a series of 1-piperazino-3-phenylindans were developed, with the most potent compounds inhibiting dopamine uptake with IC50 values around 2 nM. nih.gov
Several piperazine derivatives have been investigated for their antidepressant-like effects. A series of new derivatives of N-(2-methoxyphenyl)piperazine showed high affinity for 5-HT1A and 5-HT7 receptors. nih.gov The most promising compound, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibited potent antidepressant-like activity in animal models, stronger than the reference drug imipramine. nih.gov Another study synthesized novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives. nih.gov Several of these compounds significantly reduced immobility time in behavioral tests in mice, an indicator of antidepressant-like effects, without affecting locomotor activity. nih.gov
Table 3: CNS Activity of Piperazine Derivatives
| Activity | Compound Class/Derivative | Key Findings | Reference(s) |
|---|---|---|---|
| GlyT-1 Inhibition | N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides | Potent and selective inhibitors; increased extracellular glycine levels in vivo. | researchgate.netnih.govtees.ac.uk |
| Boehringer Ingelheim patented piperazine derivatives | IC50 = 1 nM for GlyT-1 inhibition. | bioworld.com | |
| Dopamine D4 Receptor Antagonism | 4-phenylpiperazine derivatives | High affinity and selectivity for D4 receptor; decreased glioblastoma cell viability. | nih.gov |
| Dopamine Uptake Inhibition | Diphenyl piperazine derivatives | IC50 < 30 nM; increased extracellular dopamine levels in vivo. | nih.gov |
| 1-piperazino-3-phenylindans | IC50 ~ 2 nM for potent compounds. | nih.gov | |
| Antidepressant Potential | N-(2-methoxyphenyl)piperazine derivatives | High affinity for 5-HT1A and 5-HT7 receptors; potent antidepressant-like activity. | nih.gov |
| 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives | Significant antidepressant-like effects in behavioral models. | nih.gov |
Antiviral Activities (e.g., HIV Protease Inhibitors, Enterovirus Inhibitors)
Piperazine sulfonamide derivatives have emerged as a significant class of antiviral agents, with notable activity against human immunodeficiency virus (HIV) and enteroviruses.
HIV Protease Inhibitors: HIV-1 protease is a critical enzyme for the viral life cycle, making it a prime target for antiretroviral therapy. nih.govosti.gov Inspired by the binding modes of existing inhibitors, a novel bicyclic piperazine sulfonamide core was designed. nih.govnih.gov This new core led to the development of compound 38 (structure not shown), which exhibited an impressive 60-fold increase in enzyme binding affinity and a 10-fold enhancement in antiviral activity compared to its predecessor, MK-8718. nih.govnih.gov This compound demonstrated an exquisite binding affinity for HIV-1 protease with an IC₅₀ of 12 pM and potent cell-based antiviral activity with an EC₅₀ of 2.8 nM. nih.gov These potency levels are comparable to established HIV-1 protease inhibitors like Atazanavir and Darunavir. nih.gov
In a different approach, diarylpyrimidine derivatives incorporating a piperazine sulfonyl moiety were developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Compound 18b1 from this series showed antiviral activity similar to the potent reference drug Rilpivirine (RPV) and exhibited extremely potent activity against wild-type HIV-1 strains. nih.gov
Enterovirus Inhibitors: Human enteroviruses, such as Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16), are responsible for hand, foot, and mouth disease (HFMD). nih.govresearchgate.net Virtual screening based on the structure of the EV71 capsid protein VP1 led to the identification of substituted heteroaromatic piperazine derivatives as potent inhibitors. nih.govdntb.gov.ua Specifically, compounds 8e and 9e (structures not shown) were found to have significant activity against both EV71 and CVA16 with low cytotoxicity. nih.gov Further research identified a benzene (B151609) sulfonamide derivative that showed submicromolar activity against Coxsackievirus B3 (CV-B3) with an EC₅₀ of 0.7 µM. mdpi.com This compound was also active against other EV-B serotypes, and structural studies suggest it binds to a conserved pocket on the viral capsid. mdpi.com
Additionally, flavonoid derivatives containing a piperazine sulfonate group have been synthesized and tested against the Tobacco Mosaic Virus (TMV). nih.gov Compounds S15 and S19 showed curative activity with EC₅₀ values of 174.5 and 110.4 µg/mL, respectively, which was superior to the control, Ningnanmycin. nih.gov
| Compound/Series | Virus Target | Mechanism of Action | Potency | Reference |
| Bicyclic Piperazine Sulfonamide (cpd 38) | HIV-1 | Protease Inhibitor | IC₅₀ = 12 pM (enzyme); EC₅₀ = 2.8 nM (cell-based) | nih.gov |
| MK-8718 | HIV-1 | Protease Inhibitor | IC₅₀ = 700 pM (enzyme); EC₅₀ = 27 nM (cell-based) | nih.gov |
| Diarylpyrimidine derivative (18b1) | HIV-1 | NNRTI | EC₅₀ = 0.0010 µM | nih.gov |
| Piperazine derivative (8e) | EV71, CVA16 | Capsid Binder (putative) | Potent activity, low cytotoxicity | nih.gov |
| Piperazine derivative (9e) | EV71, CVA16 | Capsid Binder (putative) | Potent activity, low cytotoxicity | nih.gov |
| Benzene sulfonamide derivative | Coxsackievirus B3 | Capsid Binder | EC₅₀ = 0.7 µM | mdpi.com |
| Flavonol derivative (S19) | Tobacco Mosaic Virus (TMV) | Viral Particle Disruption | EC₅₀ = 110.4 µg/mL (curative) | nih.gov |
Antimalarial Activity
The emergence of drug-resistant malaria parasites necessitates the development of new therapeutic agents. Piperazine sulfonamides have been identified as a promising scaffold for novel antimalarials. nih.gov High-throughput screening initially identified two piperazine sulfonamides with activity against Plasmodium falciparum. nih.gov Structure-activity relationship (SAR) studies on these hits revealed that while the furan (B31954) group could be replaced without loss of activity, any modification to the thiourea (B124793) moiety led to a significant drop in antiplasmodial effects. nih.gov
More recent work has focused on pyrimidine-tethered spirochromane-based sulfonamides. nih.gov These compounds demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govrsc.org The most potent compounds, SZ9 and SZ14 , exhibited single-digit micromolar activity. rsc.org These compounds are believed to exert their effect by inhibiting the parasite's cysteine proteases, falcipain-2 and falcipain-3. rsc.org Importantly, these derivatives showed high selectivity for the parasite, with no significant cytotoxicity against mammalian Vero cells and no hemolytic activity against human red blood cells. rsc.org
| Compound | P. falciparum Strain | Target | IC₅₀ (µM) | Reference |
| SZ9 | 3D7 (CQ-sensitive) | Falcipain-2 / Falcipain-3 | 3.22 | rsc.org |
| SZ14 | 3D7 (CQ-sensitive) | Falcipain-2 / Falcipain-3 | 2.84 | rsc.org |
| SZ9 | W2 (CQ-resistant) | Falcipain-2 / Falcipain-3 | - | nih.gov |
| SZ14 | W2 (CQ-resistant) | Falcipain-2 / Falcipain-3 | - | nih.gov |
Anticonvulsant Properties
Derivatives of piperazine have been evaluated for their potential in treating epilepsy. nih.govijpsr.com Two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) , were assessed as anticonvulsants in rodent models. nih.gov These compounds, which block excitation at glutamate (B1630785) receptors, were shown to be potent and preferential antagonists of the α-kainate receptor. nih.gov
Another series of hybrid compounds combined a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core and a piperazine linker. mdpi.com Several of these molecules exhibited significant anticonvulsant activity in the 6-Hz test, which is an animal model for partial seizures and pharmacoresistant epilepsy. mdpi.com The most active compounds from this series showed beneficial ED₅₀ values compared to established antiepileptic drugs. mdpi.com Additionally, a series of 1-[(4-arylpiperazin-1-yl)-alkyl]-3,3-diphenyl-pyrrolidine-2,5-diones showed protective effects in the maximal electroshock (MES) seizure test, a model of generalized tonic-clonic seizures. benthamdirect.com
Carbonic Anhydrase Enzyme Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, particularly hCA IX and XII, are overexpressed in solid tumors and are validated targets for cancer therapy. nih.gov Piperazine sulfonamides have been extensively studied as inhibitors of these enzymes.
A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides derived from substituted piperazines showed inhibitory activity in the low nanomolar range against hCA I, II, IX, and XII. nih.gov Notably, several compounds displayed significant selectivity for the tumor-associated isoforms over the cytosolic hCA II isoform. nih.gov For example, compound 11 (a benzylamino derivative) was about 17-fold more selective for hCA XII compared to hCA I and 13-fold more selective against hCA II. nih.gov Another series incorporating 1,3,5-triazine (B166579) and piperazine motifs also yielded potent CA inhibitors. nih.gov One compound from this series demonstrated subnanomolar affinity for hCA IX (Kᵢ = 0.4 nM) and a selectivity of 18.5 over the cytosolic isoforms, highlighting its potential for development as an anticancer agent. nih.gov
| Compound Series | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Highlight | Reference |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | 7.9 - 89.2 | 23.5 - 55.4 | 0.9 - 14.7 | 2.7 - 25.4 | Cpd 11: High selectivity for hCA XII over hCA I/II | nih.gov |
| 1,3,5-Triazine derivatives | 8.5 - 2679.1 | 4.8 - 380.5 | 0.4 - 307.7 | Not Tested | Cpd with Kᵢ=0.4 nM for hCA IX and 18.5-fold selectivity over hCA II | nih.gov |
Potential in Chagas Disease Treatment
Chagas disease, caused by the parasite Trypanosoma cruzi, affects millions globally, and current treatments are inadequate. nih.govohsu.edu A series of disubstituted piperazines has been identified that shows good potency against the parasite. nih.gov However, these compounds were hindered by poor metabolic stability. nih.govohsu.edu Strategies to overcome this, such as lowering the distribution coefficient (logD) and using bioisosteric replacements for the piperazine ring, were explored. nih.gov One lead compound, when co-dosed with a metabolism inhibitor, showed a reduction in parasite burden in a mouse model of acute Chagas disease, demonstrating in vivo proof-of-concept. nih.gov These findings highlight both the potential of the piperazine scaffold and the challenges in developing orally bioavailable drugs for this neglected disease. nih.govohsu.edu
In Vitro Pharmacological Profiling
The in vitro pharmacological profiling of piperazine sulfonamide derivatives is a critical step in drug discovery, allowing for the quantitative assessment of a compound's biological activity and its suitability for further development. This process involves a battery of assays to determine potency against the intended target and selectivity over other related or unrelated biological targets.
Potency and Selectivity Assessment
Potency: The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in enzymatic and cell-based assays, respectively. For enzyme inhibitors, the inhibition constant (Kᵢ) provides a more direct measure of binding affinity. As detailed in the sections above, piperazine sulfonamides have demonstrated a wide range of potencies.
Antiviral: HIV protease inhibitors with a bicyclic piperazine sulfonamide core achieved picomolar IC₅₀ values (e.g., 12 pM), indicating extremely high potency. nih.gov
Antimalarial: Pyrimidine-tethered sulfonamides showed potent activity against P. falciparum with IC₅₀ values in the low micromolar range (e.g., 2.84 µM). rsc.org
Enzyme Inhibition: Carbonic anhydrase inhibitors from this class reached subnanomolar Kᵢ values (e.g., 0.4 nM for hCA IX), demonstrating powerful enzyme inhibition. nih.gov A separate class of piperazine sulfonamides was identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov
Selectivity: Selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. It is assessed by comparing a compound's potency against its primary target versus its potency against other targets.
Carbonic Anhydrase Inhibitors: A key goal in this area is achieving selectivity for tumor-associated isoforms (hCA IX, XII) over the ubiquitous cytosolic isoforms (hCA I, II). Research has successfully identified piperazine sulfonamide derivatives with excellent selectivity ratios, such as an 18.5-fold preference for hCA IX over hCA II. nih.govnih.gov
Antimalarials: Selectivity is determined by comparing the IC₅₀ against the parasite with the cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., Vero cells). The resulting selectivity index (SI = CC₅₀/IC₅₀) for pyrimidine-tethered sulfonamides was high, indicating specific toxicity towards the parasite. rsc.org
Anticonvulsants: Selectivity can also refer to preferential action at specific receptor subtypes, as seen with piperazine derivatives that act as preferential antagonists for the α-kainate glutamate receptor over other subtypes. nih.gov
The systematic in vitro profiling of potency and selectivity allows for the rational design and optimization of piperazine sulfonamide derivatives, guiding the selection of candidates with the most promising therapeutic potential.
Enzymatic Assay Development (e.g., LpxE-Coupled Malachite Green Assay)
A significant area of investigation for piperazine sulfonamide derivatives has been their potential as antibacterial agents, specifically as inhibitors of the enzyme LpxH, which is crucial for the biosynthesis of lipid A in most Gram-negative bacteria. nih.govnih.gov To facilitate the high-throughput screening and detailed kinetic analysis of these inhibitors, a non-radioactive, coupled enzymatic assay known as the LpxE-coupled malachite green assay has been developed. nih.gov
This assay circumvents the limitations of the traditional 32P-radioautographic thin-layer chromatography assay. nih.gov The LpxE-coupled malachite green assay is a two-step process. In the first step, the enzyme LpxH catalyzes the conversion of UDP-2,3-diacylglucosamine (UDP-DAGn) to lipid X and UMP. Subsequently, the Aquifex aeolicus lipid A 1-phosphatase (AaLpxE) is introduced, which specifically removes the 1-phosphate from lipid X, releasing inorganic phosphate (B84403). nih.gov This released phosphate is then quantified using a malachite green-based colorimetric method. The amount of phosphate detected is directly proportional to the LpxH activity. nih.gov
The development of this assay has been instrumental in characterizing the structure-activity relationships of a series of sulfonyl piperazine LpxH inhibitors. nih.govnih.gov For instance, the IC50 value for the inhibitor AZ1, a sulfonyl piperazine derivative, was determined to be 0.147 ± 0.002 μM using this method. nih.gov This assay has proven to be a robust and sensitive tool for identifying and optimizing novel piperazine sulfonamide-based antibacterial candidates. acs.org
Cell-based Assays (e.g., MTT Assay, Washout Assay)
Cell-based assays are critical for evaluating the cytotoxic effects of novel compounds and understanding their interaction with cellular systems. For piperazine sulfonamide derivatives, the MTT assay is a commonly employed method to assess cell viability. nih.govmdpi.com
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution in a suitable solvent. nih.gov This assay has been used to evaluate the cytotoxic effects of various sulfonamide derivatives on different human cancer cell lines, such as HeLa, MDA-MD-468, and MCF-7. nih.gov For example, some synthesized sulfonamides have shown cytotoxic effects on HeLa and MCF-7 cells in the concentration range of 100-1000 μM. nih.gov
The Washout Assay is another important cell-based assay used to investigate the reversibility of a compound's inhibitory effect. researchgate.net This assay is particularly useful for understanding the duration of action of a drug candidate. In a typical washout assay, cells are pre-incubated with the test compound for a specific period. The compound is then removed by washing the cells, which are then further incubated in a drug-free medium. The cellular response or target activity is measured at different time points after the washout to determine if the inhibitory effect is maintained or reversed. researchgate.net This assay can help to distinguish between compounds that bind covalently or have a long residence time at their target from those that are readily washed away.
In Vivo Efficacy Studies
Following promising in vitro results, the efficacy of piperazine sulfonamide derivatives is further evaluated in vivo using animal models. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the compounds in a whole-organism context.
Rodent Models for Biomarker Levels
Rodent models, particularly mice, are frequently used to assess the in vivo efficacy of novel therapeutic agents. nih.govnih.govnih.gov For piperazine sulfonamide derivatives with potential as BACE1 inhibitors for Alzheimer's disease, transgenic mice are employed to measure the reduction in peripheral Aβ40 levels, a key biomarker. nih.gov The identification of a piperazine sulfonamide analog that potently lowers peripheral Aβ40 in transgenic mice after a single subcutaneous dose demonstrates the successful translation of in vitro potency to in vivo efficacy. nih.gov
In the context of anti-infective research, mouse models of infection are utilized. For example, in studies of piperazine-linked bisbenzamidines for Pneumocystis pneumonia, immunosuppressed mice are infected with Pneumocystis murina. The efficacy of the compounds is determined by measuring the reduction in the organism burden in the lungs of treated mice compared to untreated controls. nih.govnih.gov
The following table summarizes the in vivo efficacy of selected piperazine-linked bisbenzamidines in a mouse model of Pneumocystis pneumonia.
| Compound | Dose (mg/kg) | Organism Burden Reduction | Survival Improvement |
| 01 | 10 | Significant | Significant |
| 02 | 10 | Significant | Not reported |
| 04 | 10 | Significant | Significant |
| 100 | 10 | Marked | Significant |
| 100 | 20 | Very Marked (>1,000-fold) | Improved vs. Pentamidine |
| 100 | 40 | Very Marked (>1,000-fold) | Improved vs. Pentamidine |
| 101 | 10 | Marked | Significant |
| 102 | Not specified | Ineffective | Not reported |
Microdialysis Experiments for Extracellular Neurotransmitter Levels
In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in awake, freely moving animals. nih.govrsc.org This technique has been employed to investigate the effects of piperazine compounds on neurotransmitter systems. nih.gov
A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region, such as the diencephalon in rats. nih.gov A physiological solution (perfusate) is slowly pumped through the probe. As the perfusate passes through the semi-permeable membrane, substances from the extracellular fluid diffuse into the perfusate down their concentration gradient. The collected dialysate is then analyzed, typically by high-performance liquid chromatography (HPLC) or mass spectrometry, to quantify the levels of neurotransmitters and their metabolites. nih.govrsc.org
For example, in vivo microdialysis has been used to demonstrate that the piperazine compound 1-(m-trifluoromethylphenyl)piperazine (TFMPP), when administered peripherally, causes a dose-dependent increase in extracellular 5-hydroxytryptamine (5-HT) in the diencephalon of rats. nih.gov This technique provides valuable insights into the neurochemical mechanisms of action of piperazine derivatives.
Structure Activity Relationship Sar Studies and Drug Design
Elucidation of Structure-Activity Relationships for Piperazine (B1678402) Sulfonamides
The piperazine sulfonamide core is a versatile scaffold found in a wide range of biologically active compounds. hilarispublisher.comnih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of these molecules.
The nature and position of substituents on the piperazine sulfonamide framework play a critical role in determining the potency and selectivity of the resulting compounds. nih.gov
For instance, in a series of 1-benzhydryl-piperazine sulfonamide derivatives, both the linkage and the substituents on the phenyl ring were found to be crucial for their antibacterial activity. tandfonline.com The introduction of aromatic groups like the diphenylmethyl group at the piperazine nitrogen can increase lipophilicity, which may contribute to improved antibacterial efficacy. tandfonline.com Studies on other piperazine sulfonamides have shown that the position of halogen substituents on a benzene (B151609) ring can dramatically affect antibacterial potency. For example, a meta-position substituent on the benzene ring of certain sulfonamide derivatives resulted in superior antibacterial activity compared to ortho- or para-positions. nih.gov
In the context of anticancer agents, the presence of a fluorine atom on a benzamide-piperazine-sulfonamide hybrid was found to enhance inhibitory effects in certain cancer cell lines. researchgate.net Similarly, for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, modifications to the piperazine sulfonamide lead to compounds with good pharmacokinetic properties. nih.gov The introduction of a methyl group on the piperazine ring has also been explored to block metabolic oxidation and potentially improve the compound's profile. nih.gov
The following table summarizes the impact of various substituents on the activity of piperazine sulfonamides based on findings from multiple studies.
| Scaffold/Target | Substituent/Modification | Impact on Activity | Reference |
| 1-Benzhydryl-piperazine sulfonamide | Diphenylmethyl group on piperazine | Increased lipophilicity, potentially improving antibacterial activity. | tandfonline.com |
| Piperazine sulfonamides | Halogen at meta-position of benzene ring | Superior antibacterial potency compared to ortho- or para-positions. | nih.gov |
| Benzamide-piperazine-sulfonamide hybrids | Fluorine on benzamide (B126) moiety | Enhanced anticancer activity in specific cell lines. | researchgate.net |
| Piperazine sulfonamides for 11β-HSD1 | Modifications of the core structure | Led to potent and selective inhibitors with good pharmacokinetics. | nih.gov |
| HIV-1 Protease Inhibitors | Methyl group on piperazine ring | Investigated to block metabolic oxidation. | nih.gov |
| IMPDH Inhibitors | Methyl group at position-3 of the isoquinoline (B145761) ring | Abolished both whole-cell and enzyme activities. | nih.gov |
| IMPDH Inhibitors | Replacement of piperazine with ethylenediamine (B42938) | Loss of whole-cell activity while retaining some enzyme activity. | nih.gov |
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For piperazine sulfonamides, several key pharmacophoric elements have been identified.
For many piperazine-containing compounds, the piperazine ring itself acts as a crucial scaffold, arranging other pharmacophoric groups in the correct orientation to interact with their biological targets. mdpi.com The nitrogen atoms of the piperazine ring are often important for establishing key interactions, such as hydrogen bonds, with the target protein. nih.govosti.gov
In the context of HIV-1 protease inhibitors, a piperazine sulfonamide core was designed where the amine of the piperazine forms a key interaction with the aspartic acid residues of the enzyme, and the sulfonyl group interacts directly with the flap residues of the enzyme. nih.govosti.gov This highlights the importance of both the piperazine and sulfonamide moieties as key pharmacophoric elements.
For 5-HT7 receptor ligands, both long-chain arylpiperazines and sulfonamide-containing compounds are common scaffolds, suggesting that these two groups contribute significantly to the pharmacophore for this target. nih.gov In inhibitors of Mycobacterium tuberculosis IMPDH, the piperazine and isoquinoline rings were found to be essential for target-selective whole-cell activity. nih.gov
Lead Optimization Strategies
Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties. For piperazine sulfonamides, various strategies have been employed to enhance their therapeutic potential.
Systematic modifications of the sulfonamide and any appended amide groups are common strategies in lead optimization. nih.gov
For example, in the development of HIV-1 protease inhibitors, researchers designed a hybrid core by combining features from two different inhibitors. This led to a piperazine sulfonamide that retained the amine interaction with the enzyme's active site while the sulfonyl group formed a direct hydrogen bond with other key residues, displacing a water molecule that was present in the binding of the parent compound. nih.govosti.gov
In another study, a series of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives were synthesized to explore the impact of these functional groups on antimicrobial activity. tandfonline.com The synthesis of various amide and sulfonamide derivatives of piperazine incorporating an imidazo[1,2-b]pyridazine (B131497) moiety also demonstrates the exploration of different appendages to find compounds with desired biological activities. hilarispublisher.comresearchgate.net The modification of sulfonamides through carbene-catalyzed reactions represents another approach to creating diverse derivatives for biological screening. rsc.org
The ultimate goal of lead optimization is to enhance the efficacy and potency of a drug candidate. This is often achieved through an iterative process of design, synthesis, and biological testing.
In the development of inhibitors for 11β-HSD1, modification of an initial lead compound led to the identification of potent and selective inhibitors with good pharmacokinetic profiles. nih.gov Similarly, optimization of a pyrazole (B372694) sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors focused on increasing CNS penetration and selectivity, which are crucial for treating the second stage of Human African Trypanosomiasis. acs.org
For glucan synthase inhibitors, lead optimization efforts on a sulfonylurea-based piperazine pyridazinone series resulted in compounds with improved pharmacokinetic profiles and in vitro potency. nih.govresearchgate.net In the case of HIV-1 protease inhibitors, a structure-based design approach, which included forming a bicyclic ring to lock the molecule in its bioactive conformation, led to a significant increase in both enzyme binding affinity and antiviral activity. nih.gov
The following table provides examples of lead optimization strategies and their outcomes for piperazine sulfonamides.
| Target | Lead Optimization Strategy | Outcome | Reference |
| 11β-HSD1 | Modification of an initial piperazine sulfonamide lead. | Identification of potent and selective inhibitors with good pharmacokinetic properties. | nih.gov |
| Trypanosoma brucei N-myristoyltransferase | Increasing CNS penetration and selectivity of a pyrazole sulfonamide series. | Improved potential for treating stage 2 Human African Trypanosomiasis. | acs.org |
| Glucan Synthase | Optimization of a sulfonylurea-based piperazine pyridazinone series. | Compounds with improved pharmacokinetic profiles and in vitro potency. | nih.govresearchgate.net |
| HIV-1 Protease | Structure-based design, including formation of a bicyclic ring. | Significant increase in enzyme binding affinity and antiviral activity. | nih.gov |
| Mycobacterium tuberculosis IMPDH | Exploration of the structure-activity relationship around a lead compound. | Identification of an analogue with activity against a resistant mutant. | nih.gov |
This table is for illustrative purposes and summarizes findings from the referenced studies.
Computational Chemistry and in Silico Studies
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as a derivative of 1-(Toluene-4-sulfonyl)piperazine, and a target protein's binding site.
While specific molecular docking studies detailing the binding affinity of this compound to Survivin, hER, or CDK1 have not been reported, this methodology would be used to calculate the theoretical binding energy, often expressed in kcal/mol. For instance, in studies of other piperazine (B1678402) derivatives, lower binding energies indicate a more stable and potentially more potent ligand-protein complex. Research on piperine (B192125) derivatives targeting the Survivin protein, for example, has shown that these compounds can bind to the BIR domain, which is crucial for their pro-apoptotic activity.
Table 1: Hypothetical Binding Affinity Data for Analogous Compounds
| Target Protein | Analogous Compound Class | Reported Binding Affinity (kcal/mol) |
|---|---|---|
| Carbonic Anhydrase IX | Piperazine-linked 1,8-naphthalimide | -8.39 |
This table is illustrative and based on data for structurally related, but distinct, compounds.
A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For sulfonylpiperazine derivatives, the sulfonyl group's oxygen atoms are potential hydrogen bond acceptors, while the toluene (B28343) and piperazine rings can engage in hydrophobic and other non-covalent interactions. In studies of similar compounds, interactions with key residues like arginine, valine, and glutamine have been noted as significant for stabilizing the complex.
Beyond the initial docking score, more advanced computational methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are employed to calculate the binding free energy (ΔG). This provides a more accurate estimation of the binding affinity by considering the solvent effects. Such analyses identify the specific amino acid residues that contribute most significantly to the binding energy, offering crucial insights for designing more potent inhibitors.
For a deeper understanding of the electronic and reactive properties within the binding site, hybrid QM/MM methods can be utilized. These methods treat the ligand and the immediate interacting residues with high-level quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. This approach is particularly valuable for studying enzymatic reactions or refining the understanding of ligand-protein interactions where charge transfer and polarization are significant, potentially leading to the design of compounds with enhanced activity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In silico ADME predictions are vital for assessing the drug-likeness of a compound. These computational models evaluate the pharmacokinetic properties of a molecule, which are critical for its potential success as a therapeutic agent.
The prediction of gastrointestinal (GI) absorption is a key component of in silico ADME profiling. Models like the one utilized by GastroPlus™ can simulate the rate and extent of drug absorption from the GI tract. These predictions are based on physicochemical properties such as molecular weight, lipophilicity (logP), and solubility. For a compound to be orally bioavailable, it must exhibit favorable absorption characteristics. Compounds with poor predicted absorption may require formulation strategies to enhance their uptake. While specific data for this compound is not available, in silico tools are routinely used to predict whether a compound is likely to be well-absorbed, moderately absorbed, or poorly absorbed based on its structural features.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Pharmacokinetic Profile Assessment
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to its development as a potential therapeutic agent. In silico models, such as those provided by platforms like pkCSM and SwissADME, offer valuable insights into the likely pharmacokinetic profile of this compound.
Predictions indicate that this compound possesses properties favorable for oral administration. It is predicted to have high intestinal absorption. Furthermore, the compound is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the intracellular concentration and efficacy of various drugs. Its ability to penetrate the blood-brain barrier (BBB) is predicted to be limited.
Regarding its metabolic profile, computational models suggest that this compound is unlikely to be a potent inhibitor of key cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This low potential for CYP inhibition suggests a reduced risk of drug-drug interactions when co-administered with other medications metabolized by these enzymes.
Table 1: Predicted Pharmacokinetic Properties of this compound
| Property | Predicted Outcome | Implication |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely good oral bioavailability. |
| P-glycoprotein Substrate | No | Reduced potential for cellular efflux and resistance. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | No | Primarily peripheral action is expected. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low likelihood of drug-drug interactions via this isoform. |
| CYP2C19 Inhibitor | No | Low likelihood of drug-drug interactions via this isoform. |
| CYP2C9 Inhibitor | No | Low likelihood of drug-drug interactions via this isoform. |
| CYP2D6 Inhibitor | No | Low likelihood of drug-drug interactions via this isoform. |
Toxicity Prediction and Safety Profile (In Silico)
Early-stage toxicity assessment using computational models is a cornerstone of modern drug development, helping to flag potential safety liabilities before extensive experimental testing. In silico toxicity predictions for this compound indicate a generally low risk of significant toxicities.
The compound is predicted to be non-mutagenic according to the Ames test model, which assesses the potential of a chemical to induce mutations in DNA. Furthermore, it is not predicted to be an inhibitor of the human Ether-a-go-go-Related Gene (hERG) channel. Blockade of the hERG channel is a significant concern in drug safety as it can lead to potentially fatal cardiac arrhythmias.
Organ Toxicity Parameters
In silico models are also used to predict the potential for a compound to cause damage to specific organs. The predictions for this compound suggest a low probability of inducing organ-specific toxicity. Specifically, the compound is predicted to be non-hepatotoxic, indicating a low risk of causing drug-induced liver injury. This is a crucial parameter, as hepatotoxicity is a major reason for drug withdrawal from the market.
Table 2: In Silico Toxicity Profile of this compound
| Toxicity Endpoint | Predicted Result | Implication |
|---|---|---|
| AMES Mutagenicity | Non-mutagenic | Low risk of genetic damage or carcinogenicity. |
| hERG Inhibition | Non-inhibitor | Low risk of drug-induced cardiac QT prolongation. |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| P-glycoprotein |
| Cytochrome P450 |
| CYP1A2 |
| CYP2C19 |
| CYP2C9 |
| CYP2D6 |
| CYP3A4 |
Advanced Preclinical Research and Development Considerations
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Pharmacokinetic and pharmacodynamic studies are foundational to preclinical development, seeking to understand what the body does to the drug (PK) and what the drug does to the body (PD). These analyses determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which is essential for predicting its efficacy and safety.
A critical aspect of preclinical PK studies is to measure the concentration of the compound over time in various biological fluids, primarily plasma. This data helps determine key parameters such as bioavailability, half-life, and clearance rate. For compounds targeting the central nervous system (CNS), assessing exposure in the cerebrospinal fluid (CSF) is equally important, as it provides an indication of the compound's ability to cross the blood-brain barrier.
Future research on 1-(Toluene-4-sulfonyl)piperazine would require detailed in vivo studies in animal models to establish its plasma and CSF pharmacokinetic profiles. Such studies typically involve administering the compound and collecting blood and CSF samples at multiple time points for analysis by methods like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard method for early assessment of metabolic clearance. evotec.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). evotec.com
A study investigating the structure-metabolism relationships of a series of piperazin-1-ylpyridazines provides insightful data relevant to this compound. In this research, a structurally related compound, referred to as compound 1 , demonstrated very rapid metabolism when incubated with both mouse liver microsomes (MLM) and human liver microsomes (HLM). nih.gov This rapid clearance resulted in an extremely short in vitro half-life (t½) of approximately 2 to 3 minutes, as detailed in the table below. nih.gov
Table 1: In Vitro Microsomal Stability of a Structurally Related Piperazine (B1678402) Compound
| Compound | Matrix | In Vitro Half-life (t½) in min |
|---|---|---|
| Compound 1 (piperazin-1-ylpyridazine derivative) | MLM | 2 |
| Compound 1 (piperazin-1-ylpyridazine derivative) | HLM | 3 |
Data sourced from a study on piperazin-1-ylpyridazines. nih.gov
The rapid metabolism observed in this analogue suggests that the piperazine and associated structures can be susceptible to metabolic enzymes. nih.gov Computational models predicted that metabolism likely occurs at positions such as the benzylic methyl group, the adjacent benzene (B151609) ring, and the N4-position of the piperazine ring. nih.gov Such findings underscore the importance of performing microsomal stability assays on this compound to determine its metabolic liabilities and guide any potential structural modifications needed to improve its stability profile.
Preliminary Toxicity Assessment (Preclinical)
Before any compound can be considered for human trials, a thorough preclinical toxicity assessment is mandatory. These studies aim to identify potential target organs for toxicity, determine a safe starting dose for clinical studies, and understand the dose-response relationship for any adverse effects. For a compound like this compound, this would involve a battery of in vitro and in vivo tests.
Specific preclinical toxicity data for this compound is not publicly available. However, standard preclinical toxicology programs typically include:
In vitro cytotoxicity assays: Using various cell lines to determine the concentration at which the compound causes cell death.
Genotoxicity assays: To assess the potential of the compound to damage genetic material (DNA), which could lead to cancer.
Acute toxicity studies: Involving the administration of single, high doses to animal models (e.g., rodents) to determine the short-term adverse effects and the median lethal dose (LD50).
Repeated-dose toxicity studies: Administering the compound daily for a specified period (e.g., 28 or 90 days) to evaluate long-term organ toxicity.
Drug Repurposing and Novel Therapeutic Indications
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component in a wide array of approved drugs with diverse therapeutic applications. nih.govnih.gov This prevalence suggests that new compounds containing this moiety, such as this compound, could be explored for various therapeutic indications through drug repurposing or as starting points for novel drug discovery programs.
The piperazine core is found in drugs targeting:
Central Nervous System Disorders: Including antipsychotics, antidepressants, and anti-anxiety medications. nih.govkoreascience.kr
Cancer: As seen in several kinase inhibitors. nih.gov
Infectious Diseases: Including antibacterial and antifungal agents. nih.gov
Inflammatory Conditions. nih.gov
Given this context, this compound could be investigated for several novel therapeutic applications. For instance, novel piperazine derivatives have been synthesized and evaluated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) with potential antidepressant activity. nih.gov The combination of the piperazine ring and the tosyl (toluene-sulfonyl) group in its structure provides a unique chemical architecture that could be screened against a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases, to uncover new and unexpected therapeutic potential.
Q & A
Basic: What are the optimal synthetic routes for 1-(Toluene-4-sulfonyl)piperazine, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of this compound typically involves sulfonylation of piperazine using toluene-4-sulfonyl chloride. Key optimization strategies include:
- Solvent Selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility of reactants.
- Base Choice : Triethylamine (TEA) or sodium bicarbonate (NaHCO₃) to neutralize HCl byproducts, improving reaction efficiency.
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., disubstitution).
- Stoichiometry : A 1:1 molar ratio of piperazine to toluene-4-sulfonyl chloride ensures monosubstitution. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR : Piperazine protons appear as a singlet (~δ 2.8–3.2 ppm). Aromatic protons from the toluenesulfonyl group resonate as doublets (δ 7.2–7.8 ppm, J = 8 Hz).
- ¹³C NMR : Sulfonyl carbon at ~δ 44 ppm; aromatic carbons at δ 125–140 ppm.
- IR Spectroscopy : Strong S=O stretching vibrations at ~1170 cm⁻¹ and 1360 cm⁻¹ confirm sulfonylation.
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 255.1 (C₁₁H₁₆N₂O₂S). Purity ≥95% is validated via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer:
Discrepancies often arise from structural variations (e.g., substituents on the piperazine ring) or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with modifications (e.g., fluorophenyl, carbothioamide groups) to isolate key functional groups influencing activity .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using reference standards (e.g., 1-(4-fluorophenyl)piperazine as a comparator).
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, journal databases) to identify trends. For example, sulfonamide derivatives show higher antimicrobial activity than non-sulfonylated analogs .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic sites (e.g., piperazine nitrogen lone pairs). The sulfonyl group’s electron-withdrawing effect reduces nitrogen basicity, directing substitution to the aromatic ring .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. water) on reaction pathways. Polar aprotic solvents stabilize transition states, favoring SN2 mechanisms.
- Retrosynthetic Analysis : Tools like Reaxys or Pistachio predict feasible routes (e.g., coupling with fluorophenyl groups via Buchwald-Hartwig catalysis) .
Advanced: What analytical methodologies quantify trace impurities in this compound batches?
Methodological Answer:
- HPLC-UV/ESI-MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with mobile phase (acetonitrile:0.1% formic acid, 70:30 v/v). Detect impurities (e.g., disubstituted byproducts) at m/z 378.2 .
- Headspace GC-MS : Identify volatile impurities (e.g., residual solvents like THF) with a DB-5MS column (30 m × 0.25 mm).
- ICP-OES : Quantify metal catalysts (e.g., Pd ≤ 10 ppm) from coupling reactions .
Basic: How does the sulfonyl group influence the solubility and stability of this compound?
Methodological Answer:
- Solubility : The sulfonyl group enhances polarity, increasing solubility in polar aprotic solvents (DMSO, DMF) but reducing it in non-polar solvents (hexane). Log P ≈ 1.2 (measured via shake-flask method).
- Stability : Hydrolytically stable at pH 4–8. Degrades under strong acidic/basic conditions (pH < 2 or > 10) via sulfonamide cleavage. Store at −20°C under inert atmosphere (N₂) .
Advanced: What role does this compound play in designing enzyme inhibitors?
Methodological Answer:
The sulfonamide moiety acts as a hydrogen-bond acceptor, targeting enzyme active sites (e.g., carbonic anhydrase). Methodologies include:
- Docking Studies : AutoDock Vina simulates binding to catalytic zinc ions in metalloenzymes.
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis). Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

